molecular formula C8H8N2O3 B2439126 2-Amino-3-carbamoylbenzoic acid CAS No. 1820747-73-6

2-Amino-3-carbamoylbenzoic acid

Cat. No.: B2439126
CAS No.: 1820747-73-6
M. Wt: 180.163
InChI Key: MCLACYRKCABKFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-3-carbamoylbenzoic acid” is a chemical compound with the molecular formula C8H8N2O3 and a molecular weight of 180.16 . It is used for research purposes .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the available data, amino acids in general can participate in a variety of reactions. They can act as both acids and bases due to the presence of amino and carboxyl functional groups .


Physical And Chemical Properties Analysis

Amino acids, including “this compound”, are typically colorless, crystalline substances. Some amino acids can have a sweet or bitter taste. They have high melting points due to their ionic properties .

Scientific Research Applications

Vibrational Spectroscopy in Molecular Study

4-Aminobenzoic acid, a structurally similar compound to 2-Amino-3-carbamoylbenzoic acid, has been used to study molecular structures through vibrational spectroscopy. This technique, applied to cryogenically cooled O- and N-protomers, reveals insights into molecular interactions and binding motifs, relevant for understanding the structural behavior of similar compounds like this compound (Khuu et al., 2020).

Microhydration Studies

Research on 4-aminobenzoic acid's microhydration, again closely related to this compound, offers insights into solvent-mediated proton transfer processes. This is crucial for understanding how such molecules interact in different solvent environments (Khuu et al., 2022).

Nanocomposite Development for Sensing Applications

4-Aminobenzoic acid-derived nanocomposites, involving graphene and gold nanoparticles, have been developed for constructing sensitive electrochemical sensors. This demonstrates the potential of similar compounds in nanotechnology and sensor development (Shi et al., 2020).

Polymerization and Chemical Modification Studies

3-Aminobenzoic acid, another structurally related compound, has been used to explore the frameworks of its polymerized form. These studies provide insights into potential applications in chemical modification and electrochemical recognition, relevant for similar compounds like this compound (Shishkanova et al., 2019).

Ultrasonic-Assisted Synthesis for Drug Development

The synthesis of modified derivatives of 4-aminobenzoic acid under ultrasonic conditions has been explored. This research highlights the potential of using similar approaches for synthesizing derivatives of this compound, possibly aiding in the development of new drugs or biologically active compounds (Zhakina & Abdrakhmanova, 2020).

Future Directions

While specific future directions for “2-Amino-3-carbamoylbenzoic acid” are not mentioned in the available data, research in the field of amino acids is rapidly advancing. There is ongoing interest in developing new synthesis methods, exploring novel applications, and improving our understanding of these compounds .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Amino-3-carbamoylbenzoic acid are largely unexplored. They can form polymers through a nucleophilic attack by the amino group of an amino acid at the electrophilic carbonyl carbon of the carboxyl group of another amino acid . This suggests that this compound may interact with enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

Amino acids are known to regulate key metabolic pathways necessary for maintenance, growth, reproduction, and immunity . Therefore, it’s plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Based on its structure, it’s likely that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Amino acids are known to be involved in various metabolic pathways, interacting with enzymes or cofactors .

Transport and Distribution

Amino acids are known to be transported across the blood-brain barrier , suggesting that this compound might have similar transport mechanisms.

Properties

IUPAC Name

2-amino-3-carbamoylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,9H2,(H2,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLACYRKCABKFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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